Tyrosinase Inhibition: Competitive Mechanism vs AIO-B
In a direct paired-assay study, 6-aldehydo-isoophiopogonanone A (AIO-A) was a reversible competitive inhibitor of mushroom tyrosinase, while its structural analog 6-aldehydo-isoophiopogonanone B (AIO-B) acted as a reversible mixed-type inhibitor [1]. The IC₅₀ of AIO-A was (12.67 ± 2.52) × 10⁻⁵ mol·L⁻¹, compared to (4.81 ± 0.74) × 10⁻⁵ mol·L⁻¹ for AIO-B, representing a 2.63-fold difference [1]. Molecular docking revealed that AIO-A coordinates with copper ions in the active site via its aldehyde oxygen, a mechanism not shared by methylophiopogonanone derivatives [1].
| Evidence Dimension | Tyrosinase inhibitory potency (IC₅₀) and inhibition mechanism |
|---|---|
| Target Compound Data | IC₅₀ = (12.67 ± 2.52) × 10⁻⁵ mol·L⁻¹; Reversible competitive inhibition |
| Comparator Or Baseline | 6-aldehydo-isoophiopogonanone B (AIO-B): IC₅₀ = (4.81 ± 0.74) × 10⁻⁵ mol·L⁻¹; Reversible mixed inhibition |
| Quantified Difference | 2.63-fold difference in IC₅₀; distinct inhibition modalities (competitive vs. mixed) |
| Conditions | Mushroom tyrosinase assay; multi-spectroscopic techniques with molecular docking validation |
Why This Matters
Researchers studying competitive vs. mixed inhibition mechanisms require the specific analog; substituting AIO-A with AIO-B will alter the inhibition kinetics and confound structure-activity relationship (SAR) studies.
- [1] Wang L, Qin Y, Wang Y, Liu B, Zhou Y. A pair of homoisoflavonoid analogues (6-aldehydo-isoophiopogonanone A/6-aldehydo-isoophiopogonanone B) from Ophiopogon japonicus as a tyrosinase inhibitor: inhibitory activity, conformational change and mechanism. European Food Research and Technology. 2022;248:553-565. View Source
